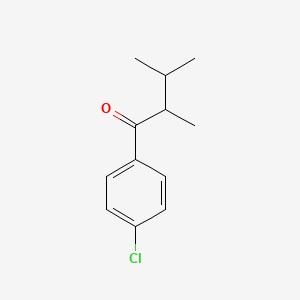

1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one is an organic compound with a molecular formula of C12H15ClO This compound is characterized by the presence of a chlorophenyl group attached to a butanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one can be compared with other similar compounds such as:

1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain length.

1-(4-Chlorophenyl)-2,3-dimethylpentan-1-one: Similar structure but with an additional methyl group.

1-(4-Chlorophenyl)-2,3-dimethylhexan-1-one: Similar structure but with a longer alkyl chain.

Activité Biologique

1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one is a compound of significant interest due to its diverse biological activities. This article synthesizes key research findings regarding its biological effects, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

This compound is categorized as a ketone with a chlorophenyl group, which contributes to its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 2 µg/mL |

| Salmonella enterica | 1 µg/mL |

| Bacillus subtilis | 0.25 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 12.5 |

| Urease | 5.0 |

The IC50 values indicate that this compound has a strong inhibitory effect on urease, which is critical in treating urinary tract infections and other related conditions .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of this compound exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The study concluded that these compounds could be further explored for their potential in antibiotic development .

- Neuroprotective Effects : In another study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit AChE. The results indicated that it could potentially enhance cognitive function and memory retention in animal models.

Propriétés

Formule moléculaire |

C12H15ClO |

|---|---|

Poids moléculaire |

210.70 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-2,3-dimethylbutan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-8(2)9(3)12(14)10-4-6-11(13)7-5-10/h4-9H,1-3H3 |

Clé InChI |

GIRDYJRQZQMRSW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C)C(=O)C1=CC=C(C=C1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.